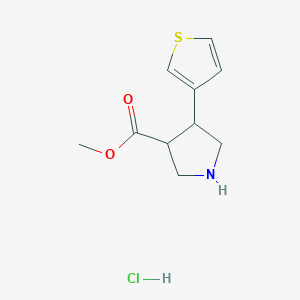

Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride

Description

Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based compound featuring a thiophene ring at the 4-position of the pyrrolidine scaffold and a methyl ester group at the 3-position, with a hydrochloride salt improving solubility. This compound is of interest in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics, given structural similarities to duloxetine derivatives (e.g., thiophene-containing analogs in ).

Properties

Molecular Formula |

C10H14ClNO2S |

|---|---|

Molecular Weight |

247.74 g/mol |

IUPAC Name |

methyl 4-thiophen-3-ylpyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7;/h2-3,6,8-9,11H,4-5H2,1H3;1H |

InChI Key |

BUBUNZWLLDVTRO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1C2=CSC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride typically involves the condensation of thiophene derivatives with pyrrolidine carboxylates. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives under acidic conditions . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structure allows it to interact with biological targets effectively.

- Antimicrobial Activity : Research indicates that methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride exhibits significant antibacterial properties. Studies have shown it to be effective against both Gram-positive and Gram-negative bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Neuropharmacology

The compound has been explored for its neuropharmacological properties. It may influence neurotransmitter systems, potentially serving as a candidate for treating neurological disorders.

- Mechanism of Action : Preliminary studies suggest that it may act as an antagonist at specific receptors involved in stress response and appetite regulation, similar to other compounds targeting the relaxin-3/RXFP3 system .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable reagent in developing new compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrrolidine derivatives, including this compound, demonstrated promising results. The compound was tested against several bacterial strains, showing MIC values comparable to established antibiotics. This highlights its potential as a therapeutic agent in combating bacterial infections.

Case Study 2: Neuropharmacological Effects

In another investigation, the effects of this compound on anxiety-like behaviors were assessed in animal models. Results indicated that the compound could modulate anxiety responses, suggesting its potential use in treating anxiety disorders through receptor modulation .

Mechanism of Action

The mechanism of action of Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to structurally related pyrrolidine carboxylate hydrochlorides, focusing on substituents, stereochemistry, and physicochemical properties.

Table 1: Key Structural Analogs and Their Features

Physicochemical and Pharmacological Implications

Thiophene vs. Other Aromatic Groups :

- The thiophen-3-yl group in the target compound enables sulfur-mediated hydrogen bonding and π-π interactions, contrasting with bromophenyl () or naphthalene-based analogs (). These interactions influence crystal packing (as per ) and binding affinity to targets like serotonin transporters.

- Compared to thiophen-2-yl isomers (e.g., duloxetine analogs in ), the 3-position may alter electronic distribution and steric accessibility.

Ester Group Variations :

- Methyl esters (target compound and others in ) generally hydrolyze faster than ethyl esters, impacting prodrug design. Ethyl analogs (e.g., CAS 72925-15-6) may offer prolonged stability in vivo.

Hydrochloride salts universally improve solubility across analogs (e.g., CAS 2101775-05-5), critical for bioavailability.

Stereochemical Considerations :

Crystallographic and Computational Insights

- Tools like SHELX () and Mercury () enable analysis of hydrogen-bonding patterns () and crystal packing. For example, the thiophene sulfur may form weaker hydrogen bonds compared to hydroxyl or amine groups, affecting crystallinity.

- Ring puckering parameters () differ between analogs; bulkier substituents (e.g., CF₃) induce distinct puckering amplitudes, altering bioactivity.

Biological Activity

Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride (CAS Number: 1804129-95-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN2O2S |

| Molecular Weight | 233.73 g/mol |

| CAS Number | 1804129-95-0 |

| Purity | 95% |

| Physical Form | Powder |

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The pyrrolidine ring contributes to the compound's stability and bioavailability, while the thiophene moiety enhances its binding affinity to specific receptors or enzymes. This interaction can lead to modulation of enzymatic activity and receptor signaling pathways, which are crucial for therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives containing pyrrolidine and thiophene structures exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin in certain assays .

Antimicrobial Properties

Research has highlighted the potential of thiophene-containing compounds as antibacterial agents. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. In comparative studies, related pyrrole derivatives showed significant potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Its mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of pyrrolidine derivatives in inhibiting cancer cell growth. The results indicated that this compound exhibited significant cytotoxicity in vitro, warranting further investigation into its molecular mechanisms and potential as an anticancer agent .

- Antibacterial Evaluation : In a recent publication, researchers tested various pyrrolidine derivatives for their antibacterial activity against clinical isolates of Staphylococcus aureus. The findings revealed that compounds with thiophene substitutions had enhanced activity compared to standard treatments, highlighting the importance of structural modifications in developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC Value (µg/mL) |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Varies (see studies) |

| Pyrrolidine Derivative A | Anticancer | 5 |

| Pyrrolidine Derivative B | Antibacterial | 8 |

Q & A

Q. Q1: What are the critical considerations for optimizing the synthesis of Methyl 4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride to ensure high purity and yield?

Answer:

- Key Steps :

- Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive amines during pyrrolidine ring formation .

- Thiophene Coupling : Employ Suzuki-Miyaura or Stille cross-coupling to introduce the thiophene moiety while minimizing side reactions (e.g., homocoupling) .

- Hydrochloride Salt Formation : Precipitate the freebase with HCl gas in anhydrous conditions to ensure stoichiometric control and avoid hygroscopic impurities .

- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate >95% purity .

Advanced Structural Analysis

Q. Q2: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Answer:

- Software Tools :

- Data Interpretation :

Methodological Challenges in Data Contradictions

Q. Q3: How should researchers address discrepancies between NMR and X-ray crystallography data for this compound?

Answer:

- Scenario : NMR suggests a planar thiophene ring, while X-ray shows puckering.

- Resolution Steps :

- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility in solution .

- DFT Calculations : Compare experimental X-ray geometries with density functional theory (DFT)-optimized structures to identify static vs. dynamic distortions .

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data and confirm the observed geometry .

Advanced Analytical Techniques

Q. Q4: What advanced mass spectrometry (MS) techniques are suitable for characterizing trace impurities in this compound?

Answer:

- High-Resolution MS (HRMS) : Use electrospray ionization (ESI) in positive ion mode to detect impurities at <0.1% levels (e.g., methyl ester hydrolysis products) .

- Tandem MS/MS : Fragment ions at m/z 180 (thiophene ring) and m/z 130 (pyrrolidine fragment) to confirm structural integrity .

- Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) for validation .

Applications in Drug Discovery

Q. Q5: How can this compound serve as a building block for designing kinase inhibitors?

Answer:

- Rational Design :

- Biological Testing :

Handling Stability and Degradation

Q. Q6: What protocols ensure the stability of this compound under long-term storage?

Answer:

- Storage Conditions :

- Stability Monitoring :

Advanced Crystallographic Challenges

Q. Q7: How can researchers handle twinned or poorly diffracting crystals of this compound?

Answer:

- Data Collection :

- Refinement :

Methodological Innovations

Q. Q8: What novel computational methods can predict the hydrogen-bonding patterns of this compound in co-crystals?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.